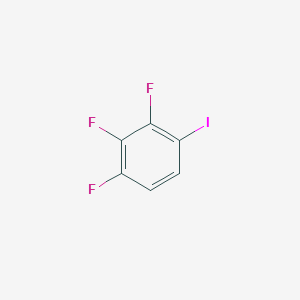

2,3,4-Trifluoroiodobenzene

Description

2,3,4-Trifluoroiodobenzene (C₆H₂F₃I) is a halogenated aromatic compound synthesized via the Sandmeyer reaction from 2,3,4-trifluorophenylamine . This intermediate is critical in organic synthesis, particularly for preparing liquid crystal derivatives through Sonogashira coupling reactions. For instance, it reacts with terminal alkynes to yield 2,3,4-trifluorophenylacetylene, a precursor for liquid crystals with large optical anisotropy (Δn > 0.4) and wide nematic phase temperature ranges . Its fluorine and iodine substituents confer unique electronic and steric properties, making it valuable in materials science.

Properties

IUPAC Name |

1,2,3-trifluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSUNVSIBZATIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963468 | |

| Record name | 1,2,3-Trifluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459424-72-7 | |

| Record name | 1,2,3-Trifluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 459424-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Isomers: 2,3,5- and 3,4,5-Trifluoroiodobenzene

- Substituent Positioning :

- Reactivity :

- The iodine atom in this compound is para to fluorine substituents, enhancing its leaving-group capability in nucleophilic aromatic substitution. In contrast, isomers with meta fluorine groups may exhibit reduced reactivity due to less favorable electronic effects.

- Applications :

Polyhalogenated Analog: 1,2,4,5-Tetrafluoro-3,6-diiodobenzene

- Structure : Contains four fluorine and two iodine atoms ().

- Reactivity: The dual iodine sites enable cross-coupling at both positions, unlike mono-iodinated this compound. This compound forms co-crystals with pyridine derivatives via halogen bonding .

- Applications : Primarily used in crystal engineering, contrasting with this compound’s role in liquid crystals.

Nitro-Substituted Analog: 2,3,4-Trifluoronitrobenzene

- Structure: Replaces iodine with a nitro group (NO₂; C₆H₂F₃NO₂) ().

- Physical Properties :

- Molar mass: 177.08 g/mol (vs. 234.0 g/mol for this compound).

- Density: 1.541 g/mL (higher than typical iodobenzene derivatives due to nitro’s electron-withdrawing nature).

- Reactivity : The nitro group deactivates the ring, making electrophilic substitution challenging. In contrast, iodine in this compound facilitates coupling reactions .

Chlorinated and Brominated Derivatives

Key Data Table: Comparative Properties

| Compound | Molar Mass (g/mol) | Substituents | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | 234.0 | F (2,3,4), I (1) | Sonogashira coupling, liquid crystal synthesis | Liquid crystals, OLED materials |

| 2,3,5-Trifluoroiodobenzene | 234.0 | F (2,3,5), I (1) | Limited data; potential isomer-specific uses | Understudied |

| 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | 401.9 | F (1,2,4,5), I (3,6) | Halogen bonding, co-crystallization | Crystal engineering |

| 2,3,4-Trifluoronitrobenzene | 177.1 | F (2,3,4), NO₂ (1) | Electrophilic substitution inhibited | Intermediate in agrochemicals |

| 1,4-Dichloro-2,5-diiodobenzene | 405.8 | Cl (1,4), I (2,5) | SNAr reactions, polymer precursors | Flame retardants, pharmaceuticals |

Research Findings and Trends

- Liquid Crystal Performance : this compound-derived tolane liquid crystals exhibit Δn > 0.4 and nematic ranges exceeding 50°C, outperforming nitro- or chloro-substituted analogs .

- Synthetic Efficiency : The Sandmeyer route for this compound achieves high yields (>80%), whereas diiodo derivatives () require multi-step purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.